molecular formula C17H19N3O B11975191 N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B11975191
M. Wt: 281.35 g/mol
InChI Key: XHPTXSLPPJQCFM-AZSRAVPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can be compared with similar compounds such as:

Biological Activity

N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a hydrazide moiety and a propenylidene group, contributing to its diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
IUPAC Name N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-(1-methylpyrrol-2-yl)acetamide
InChI Key MPVMJLIGSOLTPH-WBJPGKSWSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act by:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Binding : It can bind to certain receptors, modulating their activity and influencing physiological responses.
  • Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 32 to 128 µg/mL, indicating moderate efficacy against these pathogens .

Anticancer Activity

The compound's anticancer potential has been explored in several studies:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Mechanism : It induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .

The following table summarizes the effects observed in different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction via caspase activation
MCF720Disruption of mitochondrial function

Other Therapeutic Effects

Beyond antimicrobial and anticancer activities, preliminary studies suggest that this compound may also possess:

  • Anti-inflammatory Properties : It may inhibit the production of pro-inflammatory cytokines.
  • Neuroprotective Effects : Potential benefits in neurodegenerative conditions through antioxidant mechanisms .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against resistant bacterial strains and concluded that it could serve as a lead for developing new antimicrobial agents .
  • Cancer Research : A recent publication in the Journal of Medicinal Chemistry reported promising results regarding its anticancer properties, showing significant inhibition of tumor growth in xenograft models .

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C17H19N3O/c1-14(11-15-7-4-3-5-8-15)13-18-19-17(21)12-16-9-6-10-20(16)2/h3-11,13H,12H2,1-2H3,(H,19,21)/b14-11+,18-13+

InChI Key

XHPTXSLPPJQCFM-AZSRAVPMSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CC2=CC=CN2C

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CC2=CC=CN2C

Origin of Product

United States

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